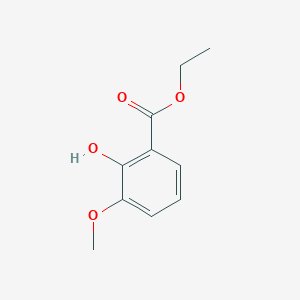

Ethyl 2-hydroxy-3-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNLJNRZBZABNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Organic and Medicinal Chemistry

The true potential of Ethyl 2-hydroxy-3-methoxybenzoate can be inferred from the established roles of its core structural motifs—the substituted benzoate (B1203000) ester and the 2-hydroxy-3-methoxybenzoyl group—in the fields of organic and medicinal chemistry.

The benzoate ester framework is a cornerstone in the development of new therapeutic agents. Research has shown that benzoic acid esters can exhibit antimicrobial activity against various microbes, including mycobacteria, suggesting their potential in treating infectious diseases. mdpi.com Furthermore, the strategic placement of substituents on the benzene (B151609) ring is crucial for biological activity. For instance, studies on methyl benzoate esters have revealed that the presence of electron-donating or electron-withdrawing groups can significantly influence their antioxidant and antibacterial properties. researchgate.net This highlights the importance of the hydroxyl and methoxy (B1213986) groups on the this compound scaffold, which are known to modulate electronic properties and participate in intermolecular interactions, such as hydrogen bonding, with biological targets.

Moreover, benzoate esters have been instrumental in designing potent enzyme inhibitors. A notable example is the development of a series of 4-[(aminosulfonyl)oxy]benzoate esters as highly effective inhibitors of estrone (B1671321) sulfatase, an enzyme implicated in hormone-dependent cancers. nih.gov The design of these inhibitors was based on mimicking the transition state of the enzymatic reaction, a common strategy in modern drug discovery. nih.gov This approach underscores the potential for similarly substituted benzoates, like this compound, to be investigated as inhibitors for a range of enzymes.

From an organic synthesis perspective, the 2-hydroxy-3-methoxybenzoyl moiety is a valuable building block. The precursor aldehyde, 2-hydroxy-3-methoxybenzaldehyde, is a key starting material in the synthesis of complex heterocyclic systems, such as (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, which have demonstrated significant cytotoxic activity against cancer cell lines. mdpi.com Similarly, the corresponding carboxylic acid, 2-Hydroxy-3-methoxybenzoic acid, serves as a precursor in the synthesis of other biologically relevant molecules. sigmaaldrich.com This establishes the synthetic utility of the core structure of this compound, suggesting its potential use as a readily modifiable intermediate for constructing more elaborate and pharmacologically active compounds.

Overview of Research Trajectories for Benzoate Esters

Established Synthetic Pathways for this compound

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the functionalization of precursor molecules, such as 2-hydroxy-3-methoxybenzoic acid.

A primary and straightforward method for synthesizing this compound is through the esterification of 2-hydroxy-3-methoxybenzoic acid. google.com This reaction typically involves treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The process is a classic example of Fischer esterification.

Another approach to the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated derivative in a homogeneous liquid phase with a nonquaternizable tertiary amine. google.com This method is advantageous as it can minimize side reactions, such as the O-alkylation of the hydroxyl group on the aromatic ring, which can be a significant issue in biphasic reactions using a strong base. google.com

A study on the synthesis of various methyl hydroxy-methoxybenzoates, including the methyl ester analogue of the target compound, utilized esterification as a key step. diva-portal.org In this research, the corresponding acids were esterified as part of a multi-step synthesis. diva-portal.org

Table 1: Esterification Reaction Parameters This table is interactive. Click on the headers to sort.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-hydroxy-3-methoxybenzoic acid | Ethanol, Acid Catalyst | This compound | google.com |

| Hydroxybenzoic acid | Halogenated derivative, Nonquaternizable tertiary amine | Ester of hydroxybenzoic acid | google.com |

While direct silver oxide mediated coupling for the synthesis of this compound is not extensively documented in the provided search results, catalytic approaches are crucial in the synthesis of related compounds and precursors. For instance, in the synthesis of bosutinib, a different isomer, methyl 4-hydroxy-3-methoxybenzoate, is reacted with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate. nih.gov This highlights the use of base-catalyzed coupling reactions in the modification of similar molecular scaffolds.

The primary precursor for the synthesis of this compound is 2-hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid. sigmaaldrich.com This starting material is a commercially available powder. diva-portal.orgsigmaaldrich.com

In a broader context of synthesizing hydroxy-methoxybenzoic esters, various dihydroxybenzoic acids serve as the initial starting materials. diva-portal.org For example, the synthesis of mthis compound has been achieved starting from 2,3-dihydroxybenzoic acid, which undergoes both esterification and mono-O-methylation. diva-portal.org The choice of starting material is critical and often dictated by the desired substitution pattern on the final ester.

Other relevant precursors mentioned in the synthesis of related isomers include 3-methoxy-4-hydroxybenzoic acid and methyl 3-hydroxy-4-methoxybenzoate. nih.govmdpi.com The commercial availability of these precursors is a key factor in their selection for synthetic routes. diva-portal.org

Table 2: Key Precursors and Starting Materials This table is interactive. Click on the headers to sort.

| Compound Name | CAS Number | Use | Reference |

|---|---|---|---|

| 2-hydroxy-3-methoxybenzoic acid | 877-22-5 | Direct precursor for esterification | sigmaaldrich.com |

| 2,3-Dihydroxybenzoic acid | Not specified | Starting material for synthesis of mthis compound | diva-portal.org |

| 3-methoxy-4-hydroxybenzoic acid | Not specified | Starting material for synthesis of an isomer | nih.gov |

Derivatization Reactions and Analog Synthesis

The chemical structure of this compound, possessing a phenolic hydroxyl group, a methoxy (B1213986) group, and an ethyl ester attached to an aromatic ring, provides a versatile platform for a variety of derivatization reactions. These transformations are crucial for synthesizing a library of related compounds to explore structure-activity relationships (SAR) and develop new molecules for targeted applications.

The functional groups on this compound allow for the synthesis of a diverse range of derivatives, including other substituted benzoate esters and various phenolic acid derivatives.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for derivatization. A common reaction is alkylation to form ether derivatives. For instance, in a process analogous to the synthesis of Gefitinib intermediates, the phenolic hydroxyl can be alkylated. A similar reaction involves treating a related compound, methyl 3-hydroxy-4-methoxybenzoate, with 1-bromo-3-chloropropane and potassium carbonate in DMF to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate mdpi.com. This demonstrates a standard method for converting the phenol (B47542) into an alkoxybenzoate ester, a key step in building more complex side chains.

Hydrolysis and Re-esterification: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-hydroxy-3-methoxybenzoic acid. This phenolic acid is a valuable intermediate that can then be esterified with a wide array of different alcohols to produce novel benzoate esters. This strategy is fundamental in creating series of compounds with varying alkyl or aryl ester groups to modulate properties like solubility and bioavailability. The synthesis of alkyl esters of various hydroxy- and methoxy-benzoic acids is a well-established method for generating compound libraries. researchgate.net

Synthesis of Complex and Hybrid Esters: The parent phenolic acid can be used to create more complex molecules. For example, a common strategy involves the esterification of a phenolic acid with another biologically active molecule containing a hydroxyl group. In a representative synthesis, (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) is esterified with 6,7-dihydroxycoumarin (esculetin) to form a new hybrid compound. mdpi.com This highlights a pathway where 2-hydroxy-3-methoxybenzoic acid could be similarly coupled with other phenols or alcohols to create novel derivatives.

Structural modifications of this compound are deliberately designed to investigate and optimize the compound's utility in various research fields, particularly in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzoate scaffold is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups that can significantly alter the molecule's electronic properties and biological activity.

Nitration: The introduction of a nitro group onto the aromatic ring is a key transformation. For example, the nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate is a critical step in a multi-step synthesis. mdpi.com The resulting nitro-substituted benzoate can then be reduced to an amine, which serves as a handle for further functionalization, such as the construction of heterocyclic rings like quinazolines. mdpi.comnih.gov

Halogenation: The addition of halogen atoms (e.g., bromine, iodine) to the aromatic ring is another important modification. Compounds such as Ethyl 2-bromo-3-hydroxybenzoate and Ethyl 2-iodo-3-methoxybenzoate are examples of such derivatives. bldpharm.comambeed.com Halogenation can influence the compound's lipophilicity and its ability to form halogen bonds, which can be crucial for binding to biological targets.

The table below summarizes the types of derivatization reactions applicable to a scaffold like this compound, based on established chemical transformations for related phenolic compounds.

Table 1: Representative Derivatization Reactions for Phenolic Benzoate Scaffolds

| Reaction Type | Functional Group Targeted | Reagents & Conditions (Example) | Resulting Derivative Class |

|---|---|---|---|

| Alkylation (Ether Formation) | Phenolic Hydroxyl | Alkyl halide (e.g., 1-bromo-3-chloropropane), Base (e.g., K₂CO₃) in DMF mdpi.com | Alkoxybenzoate Ester |

| Ester Hydrolysis | Ethyl Ester | Acid or Base (e.g., NaOH, H₂SO₄) in aqueous solution | Phenolic Carboxylic Acid |

| Re-esterification | Carboxylic Acid (from hydrolysis) | Alcohol, Acid catalyst (e.g., H₂SO₄) or coupling agent | Substituted Benzoate Ester |

| Nitration | Aromatic Ring | Nitric Acid in Acetic Acid mdpi.com | Nitrobenzoate Derivative |

| Halogenation | Aromatic Ring | Bromine (Br₂) or Iodine (I₂) with a Lewis acid catalyst | Halogenated Benzoate Derivative |

| Amine Formation | Nitro Group (from nitration) | Reducing agent (e.g., Powdered Iron in Acetic Acid) mdpi.com | Aminobenzoate Derivative |

| Cyclization | Amino and Ester Groups | Formamidine acetate (B1210297) mdpi.com | Fused Heterocyclic Systems (e.g., Quinazolinones) |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of ethyl 2-hydroxy-3-methoxybenzoate, offering precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals that confirm the presence and connectivity of its constituent protons. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct chemical shifts and coupling patterns.

The protons of the ethyl group exhibit a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) typically appear as a quartet around 4.40 ppm, a result of coupling with the adjacent methyl protons. These methyl protons (-CH₃) in turn, present as a triplet at approximately 1.38 ppm. mdpi.com

The aromatic region of the spectrum displays signals corresponding to the three protons on the benzene (B151609) ring. Their exact chemical shifts are influenced by the electronic effects of the hydroxyl, methoxy (B1213986), and ester substituents. A singlet observed at a downfield chemical shift, often around 10.85 ppm, is characteristic of the hydroxyl (-OH) proton, with its position being concentration and solvent dependent. asianpubs.org The methoxy group (-OCH₃) protons appear as a sharp singlet, typically around 3.83 ppm. asianpubs.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~10.85 | Singlet | - |

| Aromatic-H | 6.87-7.29 | Multiplet | - |

| -OCH₂- | ~4.40 | Quartet | - |

| -OCH₃ | ~3.83 | Singlet | - |

| -CH₃ | ~1.38 | Triplet | - |

¹³C NMR Spectroscopic Analysis

Complementing the proton data, the carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon atoms and information about their chemical environment.

The carbonyl carbon (C=O) of the ester group is readily identified by its characteristic downfield chemical shift, typically appearing around 166.7 ppm. mdpi.com The carbon atoms of the aromatic ring resonate in the region of approximately 114 to 153 ppm. The carbon attached to the hydroxyl group and the carbon bearing the methoxy group have distinct chemical shifts within this range. The methoxy carbon itself appears at a higher field, generally around 56.0 ppm. mdpi.com The carbons of the ethyl group are also clearly resolved, with the methylene carbon (-OCH₂-) signal appearing around 61.2 ppm and the terminal methyl carbon (-CH₃) at approximately 14.1 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~166.7 |

| Aromatic C-O | 147.18 - 151.18 |

| Aromatic C-H | 114.64 - 123.95 |

| Aromatic C-C=O | ~112.57 |

| -OCH₂- | ~61.2 |

| -OCH₃ | ~56.0 |

| -CH₃ | ~14.1 |

Two-Dimensional NMR Techniques

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. For instance, the methylene proton quartet would show a cross-peak with the methylene carbon signal, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the functional groups present in this compound and the nature of the bonding within the molecule.

Identification of Key Functional Groups

The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrational modes of its functional groups.

A prominent and strong absorption band is observed for the carbonyl (C=O) stretching of the ester group, typically in the range of 1729 cm⁻¹. mdpi.com The presence of a broad absorption band in the region of 3470 cm⁻¹ is indicative of the hydroxyl (-OH) group. asianpubs.org The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methoxy groups are generally observed around 3000 cm⁻¹. asianpubs.org Furthermore, characteristic bands for the C-O stretching of the ester and ether linkages appear in the fingerprint region of the spectrum, typically around 1257 cm⁻¹. asianpubs.org Vibrations associated with the phenyl ring itself are also observed at approximately 1577, 1460, 777, and 731 cm⁻¹. asianpubs.org

Interactive Data Table: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| -OH | Stretching | ~3470 (broad) |

| Aromatic C-H | Stretching | ~3000 |

| C=O (Ester) | Stretching | ~1729 |

| C=C (Aromatic) | Stretching | ~1577, 1460 |

| C-O (Ester/Ether) | Stretching | ~1257 |

| Aromatic C-H | Bending (out-of-plane) | ~777, 731 |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of both a hydroxyl group (a hydrogen bond donor) and carbonyl and methoxy groups (hydrogen bond acceptors) within the same molecule allows for the formation of intramolecular hydrogen bonds. The position of the hydroxyl stretching band in the IR spectrum can provide evidence for this. In many 2-hydroxy-substituted aromatic compounds, the -OH stretching frequency is shifted to a lower wavenumber and appears as a broad band, which is indicative of its involvement in hydrogen bonding. asianpubs.orgmdpi.com

In the case of this compound, an intramolecular hydrogen bond is expected to form between the hydroxyl proton and the carbonyl oxygen of the adjacent ester group. mdpi.com This interaction contributes to the planarity of this portion of the molecule.

In the solid state, intermolecular hydrogen bonding can also occur, where the hydroxyl group of one molecule interacts with the carbonyl or methoxy oxygen of a neighboring molecule, leading to the formation of supramolecular structures. nih.gov X-ray diffraction studies on related molecules have shown the formation of such hydrogen-bonded networks. nih.gov The specific nature and strength of these hydrogen bonds can be further investigated by analyzing the concentration and temperature dependence of the -OH stretching band in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C10H12O3), the molecular weight is 196.20 g/mol . In a typical electron ionization (EI) mass spectrum, the molecule is expected to exhibit a molecular ion peak ([M]•+) at m/z 196.

The fragmentation pattern of this compound can be predicted based on the fragmentation of its constitutional isomers and related structures, such as ethyl 2-hydroxy-3-methylbenzoate (MW 180.08). massbank.eu The presence of the ester and methoxy functional groups, along with the aromatic ring, dictates the primary fragmentation pathways.

Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, a prominent fragmentation would be the loss of the ethoxy group (-OCH2CH3), resulting in a fragment ion with an m/z of 151. Another expected fragmentation is the loss of an ethanol (B145695) molecule (CH3CH2OH) via a McLafferty-type rearrangement if sterically feasible, or through other rearrangement mechanisms, leading to a significant peak.

The fragmentation of a closely related compound, methyl 2-hydroxybenzoate, shows a base peak at m/z 120, which corresponds to the loss of methanol. docbrown.info By analogy, for this compound, the loss of ethanol would lead to a fragment at m/z 150. Additionally, the loss of a methoxy radical (•OCH3) from the molecular ion would produce a fragment at m/z 165. Further fragmentation of the benzoyl portion of the molecule can also be anticipated.

A representative table of expected major fragment ions for this compound is presented below, based on common fragmentation patterns of aromatic esters and ethers. libretexts.orgchemguide.co.uk

| m/z Value | Proposed Fragment Ion | Description |

| 196 | [C10H12O3]•+ | Molecular Ion |

| 167 | [M - C2H5]•+ | Loss of ethyl group |

| 151 | [M - OC2H5]•+ | Loss of ethoxy group |

| 150 | [M - C2H5OH]•+ | Loss of ethanol |

| 121 | [C7H5O2]+ | Loss of ethoxy and formyl groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the benzene ring and the carbonyl group. The benzene ring itself is a chromophore, and its absorption is modified by the presence of the hydroxyl, methoxy, and ethyl ester substituents. These substituents act as auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and often increasing the molar absorptivity.

The electronic spectrum of the related compound ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate) in ethanol shows absorption maxima (λmax) at approximately 238 nm and 306 nm. nist.gov Similarly, ethyl 4-hydroxy-3-methoxybenzoate exhibits characteristic absorption bands. stenutz.eu For this compound, the presence of the additional methoxy group at the 3-position is expected to further influence the electronic environment of the chromophore. The electronic transitions are primarily of the π → π* type, characteristic of aromatic systems. The n → π* transitions, associated with the non-bonding electrons of the oxygen atoms in the carbonyl and hydroxyl groups, are also possible but are typically much weaker in intensity. nist.gov

A summary of expected UV-Vis absorption data for this compound, based on analogous compounds, is provided below.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethyl salicylate nist.gov | Ethanol | 238, 306 | N/A |

| Ethyl 3-methoxybenzoate nist.gov | N/A | 218, 246, 294 | N/A |

| Ethyl 4-hydroxy-3-methoxybenzoate stenutz.eu | N/A | N/A | N/A |

X-ray Crystallography and Solid-State Structure Analysis

The molecular structure of this compound will be dictated by the spatial arrangement of its substituent groups around the central benzene ring. The ester group may exhibit some degree of rotational freedom around the C(aryl)-C(carbonyl) bond. However, steric hindrance between the ester group and the adjacent hydroxyl and methoxy groups will influence its preferred orientation.

Expected bond lengths and angles for the core structure can be inferred from known structures of similar aromatic esters and phenols.

| Bond/Angle | Expected Value |

| C-C (aromatic) | ~1.39 Å |

| C=O (ester) | ~1.22 Å |

| C-O (ester) | ~1.34 Å |

| C-O (methoxy) | ~1.37 Å |

| C-O (hydroxyl) | ~1.36 Å |

| C-C-C (aromatic) | ~120° |

| O-C=O (ester) | ~125° |

| C-O-C (ester) | ~118° |

In the solid state, molecules of this compound are expected to pack in a manner that maximizes favorable intermolecular interactions. Hydrogen bonding will likely play a dominant role in the supramolecular assembly. If the intramolecular hydrogen bond between the hydroxyl and carbonyl oxygen is not formed, the hydroxyl group will be available for intermolecular hydrogen bonding, potentially forming chains or dimers with neighboring molecules.

Even with an intramolecular hydrogen bond, weaker intermolecular interactions such as C-H···O and π-π stacking interactions are expected to be significant in stabilizing the crystal lattice. The aromatic rings can stack in an offset fashion to optimize electrostatic interactions. In the crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, molecules are linked by O-H···N hydrogen bonds and further connected by C-H···π and weak offset π-π interactions, forming sheet-like structures. nih.govresearchgate.net Similar motifs, with O-H···O or C-H···O hydrogen bonds, could be anticipated in the crystal packing of this compound. The interplay of these various non-covalent interactions dictates the final three-dimensional architecture of the crystal.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

While no specific molecular docking studies have been published for Ethyl 2-hydroxy-3-methoxybenzoate, research on structurally similar compounds, such as 3-methoxy flavone (B191248) derivatives, demonstrates the application of this technique. nih.gov In such studies, the 3D structure of the ligand is placed into the binding site of a target protein, and its conformational flexibility is explored to find the best fit. The quality of the fit is evaluated using a scoring function, which estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

For this compound, potential protein targets would be identified based on the biological activity of similar phenolic compounds. The docking process would involve:

Preparation of the 3D structure of this compound.

Identification and preparation of the target protein's binding site.

Running the docking algorithm to generate various binding poses.

Analyzing the top-ranked poses to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For example, the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring, along with the carbonyl oxygen of the ester, would be expected to participate in hydrogen bonding with amino acid residues in the active site of a target protein.

Quantum Chemical Parameters and Reactivity Descriptors

From the outputs of DFT calculations, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's stability and reactivity.

Although specific data for this compound is unavailable, the following parameters are routinely calculated for similar molecules:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / 2η.

These descriptors are invaluable for comparing the reactivity of a series of compounds and for understanding their potential roles in chemical reactions.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to lose an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy gained by accepting an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron attracting power |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to electronic change |

| Electrophilicity Index (ω) | ω = χ² / 2η | Capacity to accept electrons |

Note: This table defines the parameters and their significance; specific values for this compound are not available.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

This can be achieved by systematically rotating the rotatable bonds in the molecule, such as the C-O bonds of the ester and methoxy groups, and calculating the potential energy at each step using quantum mechanical methods. nih.gov This process generates a potential energy surface, where the minima correspond to stable conformations. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic view of a molecule's behavior. In an MD simulation, the motion of atoms in a molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule in a simulated environment (e.g., in a solvent like water). MD simulations are particularly useful for:

Observing how the molecule flexes and changes shape over time.

Studying the stability of ligand-protein complexes obtained from molecular docking. researchgate.net

Understanding how solvent molecules interact with the solute.

Biological Activities and Mechanistic Investigations in Vitro and Non Clinical

Enzyme Inhibition Studies

Ethyl 2-hydroxy-3-methoxybenzoate has been identified as a significant inhibitor of urease, an enzyme that plays a crucial role in the pathogenesis of infections caused by Helicobacter pylori by catalyzing the hydrolysis of urea. The compound demonstrated potent inhibitory activity against Jack bean urease with an IC50 value of 18.46 ± 0.52 µM. This potency is notably higher than that of the standard urease inhibitor, thiourea, which exhibits an IC50 of 21.6 ± 0.12 µM.

Molecular docking studies have provided insights into the mechanism of inhibition. These computational analyses suggest that this compound fits into the active site of the urease enzyme. The binding is thought to be stabilized by interactions between the nickel ions at the active site and the hydroxyl and carbonyl groups of the compound. The methoxy (B1213986) group at the C-3 position and the ethyl ester moiety are also believed to contribute to the binding affinity through various interactions with the amino acid residues lining the active site.

Table 1: Urease Inhibitory Activity of this compound

| Compound | IC50 (µM) against Jack bean urease |

|---|---|

| This compound | 18.46 ± 0.52 |

| Thiourea (Standard) | 21.6 ± 0.12 |

Currently, there is no scientific literature available that reports on the inhibitory effects of this compound against glycosidases, such as xylanases. Additionally, research into the interactions of this specific compound with ionic liquids has not been published.

There are no published scientific studies to date that have investigated the modulatory effects of this compound on the activity of cyclooxygenase enzymes (COX-1 and COX-2) or inducible nitric oxide synthase (iNOS). Therefore, its role in inflammatory processes mediated by these enzymes remains unknown.

Specific data regarding the inhibitory potential of this compound against the enzymes tyrosinase, elastase, collagenase, and hyaluronidase (B3051955) is not present in the available scientific literature. These enzymes are often targets in studies related to skin aging and other tissue-degrading conditions.

The interaction between this compound and the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) has not been explored in any published research. As such, there is no information regarding its potential as a BCL-2 inhibitor or any associated mechanisms.

Antioxidant Mechanisms and Radical Scavenging Activity

There is a lack of published research on the antioxidant properties and radical scavenging mechanisms of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized colorimetric method to measure the antioxidant capacity of a substance. The assay evaluates the ability of an antioxidant to act as a reducing agent by donating an electron. Specifically, the FRAP method measures the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-probe complex. nih.gov The intensity of the color, measured by absorbance, is directly proportional to the total antioxidant capacity of the sample.

Phenolic compounds are well-known for their antioxidant activities. nih.gov Structure-activity relationship studies on phenolic acids have revealed that the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are critical determinants of their antioxidant potential. nih.gov Research indicates that the key factor for high antioxidant activity is the presence of two or more hydroxyl groups, particularly when they are positioned ortho or para to each other. nih.govresearchgate.net Compounds with a single hydroxyl group or methoxylated structures tend to exhibit lower reducing activities in FRAP assays. nih.gov

Given the structure of this compound, which contains one hydroxyl group and one methoxy group in the ortho position, its antioxidant capacity can be contextualized. While the phenolic hydroxyl group allows it to donate a hydrogen atom or electron to stabilize free radicals, its potency is generally considered to be less than that of polyphenolic compounds like flavonoids with multiple hydroxyl groups (e.g., quercetin (B1663063) or myricetin), which are highly active in FRAP assays. researchgate.net

Nrf2-ARE Pathway Induction

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. nih.gov Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the ARE, a specific DNA sequence. nih.govnih.gov This binding initiates the transcription of a wide array of protective genes, including those for phase II detoxification enzymes and antioxidant proteins. nih.govnih.gov Activation of the Nrf2-ARE pathway is a crucial mechanism for protecting cells from oxidative damage. nih.gov

Various phenolic compounds have been identified as activators of the Nrf2-ARE pathway. For instance, studies on other natural phenolics, such as 2,3,4',5-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), have demonstrated their ability to enhance the translocation of Nrf2 into the nucleus and increase the expression of downstream antioxidant enzymes under conditions of oxidative stress. researchgate.net This suggests that the antioxidant effects of some phenolic compounds are mediated, at least in part, through the induction of this protective pathway. While direct studies on this compound are not available, its phenolic structure suggests it could potentially interact with and activate the Nrf2-ARE pathway, thereby contributing to cellular protection against oxidative insults.

Metal-Chelating Properties in Antioxidant Mechanisms

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive oxygen species (ROS) through reactions like the Fenton reaction. nih.gov Metal chelators are considered secondary antioxidants because they can form stable complexes with these metal ions, sequestering them and preventing their participation in redox cycling. nih.gov This stabilization reduces the concentration of catalytic metals and diminishes the rate of oxidative damage.

Anti-inflammatory Pathways Elucidation

Modulation of Inflammatory Cytokines (TNF-α, IL-1β, IL-6)

The inflammatory response is a complex biological process mediated by a variety of signaling molecules, among which are the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). These cytokines play a central role in initiating and amplifying inflammation. nih.gov TNF-α and IL-1β are key upstream mediators that can trigger a cascade of inflammatory events, including the robust production of IL-6. nih.gov Studies have shown that TNF-α and IL-1β can act cooperatively to enhance the expression of IL-6 in various cell types. nih.gov

Many natural phenolic compounds have demonstrated the ability to modulate these inflammatory pathways by inhibiting the production and signaling of pro-inflammatory cytokines. This anti-inflammatory action is a significant area of research for compounds with therapeutic potential. While specific research detailing the effects of this compound on the production of TNF-α, IL-1β, and IL-6 has not been reported, its classification as a phenolic compound suggests it may possess anti-inflammatory properties. The potential for this compound to interfere with these cytokine pathways remains a subject for future investigation.

MAPK Pathway (p38, JNK, ERK1/2) Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate a wide range of cellular processes, including inflammation, stress responses, cell differentiation, and apoptosis. The three major, well-characterized MAPK pathways are the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK1/2) pathways. researchgate.net The p38 and JNK pathways are strongly activated by environmental stresses and pro-inflammatory cytokines, leading to the activation of transcription factors that drive inflammatory responses. researchgate.netnih.gov The ERK pathway is more commonly associated with mitogenic stimuli but also plays a role in inflammation. researchgate.net

Modulation of these MAPK pathways is a key mechanism by which anti-inflammatory agents exert their effects. For example, the inhibition of p38 or JNK activation can lead to a downstream reduction in the synthesis of inflammatory mediators like TNF-α. Although direct experimental data on the interaction between this compound and the MAPK cascades is currently unavailable, its structural similarity to other bioactive phenolic compounds suggests that it could potentially modulate these critical signaling pathways. Investigating its effect on the phosphorylation status of p38, JNK, and ERK1/2 would be essential to elucidate its putative anti-inflammatory mechanisms.

Antimicrobial Activities and Modes of Action

Phenolic compounds are recognized for their broad-spectrum antimicrobial properties. A structurally similar compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), which is the main component of the essential oil from Periploca sepium, has been studied for its antimicrobial effects. Research on this aldehyde analog provides insight into the potential antimicrobial activity of this compound.

Studies demonstrated that 2-hydroxy-4-methoxybenzaldehyde exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The activity was quantified using metrics such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the half-maximal inhibitory concentration (IC₅₀). The findings indicated that the antimicrobial effects were substantial, suggesting that the 2-hydroxy-methoxy-substituted benzene (B151609) ring is a key pharmacophore. The mode of action for such phenolic compounds often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with cellular energy production.

The table below summarizes the antimicrobial activity of the structural analog 2-hydroxy-4-methoxybenzaldehyde against various microorganisms, offering a predictive reference for the potential activity of this compound.

Antimicrobial Activity of Structural Analog 2-hydroxy-4-methoxybenzaldehyde

| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | IC₅₀ (µg/mL) |

|---|---|---|---|---|

| Agrobacterium tumefaciens | Gram-negative | 100 | 150 | 99.09 |

| Escherichia coli | Gram-negative | 200 | 250 | 127.30 |

| Pseudomonas aeruginosa | Gram-negative | 300 | 300 | 167.30 |

| Ralstonia solanacearum | Gram-negative | 150 | 200 | 102.50 |

| Xanthomonas vesicatoria | Gram-negative | 125 | 150 | 100.20 |

| Bacillus subtilis | Gram-positive | 150 | 200 | 103.40 |

| Staphylococcus aureus | Gram-positive | 100 | 150 | 84.12 |

| Staphylococcus epidermidis | Gram-positive | 125 | 150 | 98.71 |

| Aspergillus niger | Fungus | 80 | 125 | 63.29 |

| Penicillium funiculosum | Fungus | 100 | 150 | 79.15 |

Data derived from studies on the structural analog 2-hydroxy-4-methoxybenzaldehyde.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ferric ion (Fe³⁺) |

| Ferrous ion (Fe²⁺) |

| Quercetin |

| Myricetin |

| 2,3,4',5-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) |

| Copper ion (Cu²⁺) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1beta (IL-1β) |

| Interleukin-6 (IL-6) |

Antibacterial Efficacy and Mechanistic Insights

A comprehensive search of scientific databases and peer-reviewed literature did not yield specific studies evaluating the antibacterial efficacy or the mechanistic pathways of this compound against bacterial pathogens. While research exists on the antibacterial properties of other benzoic acid derivatives, which suggests that the number and position of hydroxyl and methoxy groups on the benzene ring are crucial for activity, data focusing solely on this compound is not available in the reviewed literature. nih.govnih.gov

Antifungal Properties and Targets

There is currently a lack of specific research in the available scientific literature concerning the antifungal properties and cellular targets of this compound. Studies on structurally related compounds, such as other phenolic benzaldehydes and benzoic acid esters, have indicated that the presence and position of hydroxyl and methoxy groups can influence antifungal action, often by disrupting cellular antioxidation or membrane integrity. nih.govnih.gov However, dedicated studies on the antifungal potential of this compound have not been identified.

Antimycobacterial Activity

A review of the available scientific literature found no studies specifically investigating the antimycobacterial activity of this compound against Mycobacterium species or other related organisms.

Cytotoxicity and Antiproliferative Studies (Non-Clinical Cell Lines)

Evaluation in Human Cancer Cell Lines (e.g., HeLa, MCF-7, HT29)

No specific data from antiproliferative or cytotoxicity studies involving this compound against common human cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), or HT29 (colon cancer), were identified in the reviewed scientific literature. While these cell lines are standard models for evaluating the cytotoxic potential of chemical compounds, research on this particular ester has not been published in the available resources. researchgate.netnih.govnih.gov

Investigation of Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)

Consistent with the lack of primary cytotoxicity data, no mechanistic studies investigating the pathways of potential cell death, such as the induction of apoptosis, by this compound have been reported in the scientific literature. Research into related substituted benzamides and other benzoic acid esters has shown that such compounds can induce apoptosis through caspase activation, but similar investigations for this compound are absent. nih.govnih.govnih.gov

Antifeedant Activity and Pest Management Applications

While direct research on the antifeedant properties of this compound is not available, significant findings have been reported for its close structural analog, Mthis compound . This methyl ester was investigated for its antifeedant effects against the pine weevil, Hylobius abietis, a major pest in European forestry. researchgate.net

In a comparative study of all ten isomers of methyl hydroxy-methoxybenzoate, Mthis compound demonstrated the most potent antifeedant activity. researchgate.net This strong effect suggests that this structural class of compounds may hold potential for practical applications in pest management as an environmentally friendlier alternative to conventional insecticides for protecting coniferous seedlings. nih.govresearchgate.net The high efficacy of the methyl ester suggests that the ethyl ester, this compound, could be a candidate for similar applications, though direct testing is required.

Below is a data table summarizing the antifeedant activity of Mthis compound, which was the most effective compound tested in the study. researchgate.net

Table 1: Antifeedant Activity of Mthis compound against Hylobius abietis

| Compound | Activity Level | Potential Application |

|---|

Other Biological Interactions (e.g., Photosynthetic Electron Transport)

While direct studies on this compound's effect on photosynthetic electron transport are not prevalent, research on related benzoic acid derivatives provides insight into potential interactions. Benzoic acid and its derivatives are known to influence various physiological processes in plants, including photosynthesis. nih.govresearchgate.net

The process of photosynthesis involves a complex series of reactions, including the photosynthetic electron transport (PET) chain, which is crucial for converting light energy into chemical energy. This transport chain involves two large protein-pigment complexes, Photosystem II (PSII) and Photosystem I (PSI). frontiersin.orgredalyc.org Many herbicides act by inhibiting the PET, often by binding to components of PSII. nih.govmdpi.com

Studies on various hydroxylated and methoxy-substituted benzoic acid derivatives have shown that they can interfere with the PET. The efficacy of this inhibition is often related to the specific substitutions on the benzene ring. For instance, the position and type of substituent can affect the molecule's ability to bind to the D1 protein in PSII, thereby blocking electron flow. While some benzoic acid derivatives show strong fungistatic activity, their impact on the host plant's photosynthetic apparatus is also a critical area of study. nih.govnih.gov For example, some benzoic acid derivatives have been observed to affect the chlorophyll (B73375) content in leaves, which can be an indirect indicator of an impact on photosynthesis. nih.govresearchgate.net

Interactive Table: Potential Interaction Sites of Benzoic Acid Derivatives in the Photosynthetic Electron Transport Chain

| Photosystem Component | Potential Interaction | Observed Effect in Related Compounds |

|---|---|---|

| Photosystem II (PSII) | Inhibition of electron transport | Blocking of electron flow from QA to QB on the D1 protein |

| Oxygen-Evolving Complex | Potential inhibition | Imbalance in electron flow |

| Chlorophyll Content | Reduction or alteration | Decrease in chlorophyll a and b content |

It is important to note that while the information on related compounds is indicative, further research is required to determine the specific effects of this compound on photosynthetic electron transport.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidating Structural Determinants of Biological Activity

The biological activity of Ethyl 2-hydroxy-3-methoxybenzoate and its derivatives is intricately linked to the specific arrangement and nature of its substituents on the benzene (B151609) ring. SAR studies on related compounds reveal the critical roles of the hydroxyl and methoxy (B1213986) groups in modulating interactions with biological targets.

Research into derivatives of compounds containing the 2-hydroxy-3-methoxybenzyl moiety has shed light on the importance of these functional groups for various biological activities. For instance, in a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase, the 2-hydroxy-3-methoxy substitution pattern was a key feature of the identified potent inhibitors. nih.gov The hydroxyl group at the 2-position and the methoxy group at the 3-position appear to be crucial for high affinity binding to the enzyme's active site.

The interplay between the hydroxyl and methoxy groups, along with the ethyl ester, can be summarized as follows:

Hydroxyl Group (-OH): The phenolic hydroxyl group is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. Its position ortho to the ester group can lead to intramolecular hydrogen bonding, which influences the molecule's conformation and physicochemical properties, such as lipophilicity and acidity. This group is often essential for interaction with specific amino acid residues in biological targets.

Ethyl Ester Group (-COOCH₂CH₃): The ethyl ester group is a significant contributor to the molecule's lipophilicity and can act as a hydrogen bond acceptor. The size and nature of the alkyl group in the ester can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The following interactive data table summarizes the influence of key structural features on the biological activity of compounds related to this compound.

| Structural Feature | Position | Observed or Inferred Role in Biological Activity |

| Hydroxyl Group | 2 | Crucial for hydrogen bonding interactions with target proteins. Its acidity can be modulated by adjacent groups. |

| Methoxy Group | 3 | Contributes to lipophilicity and van der Waals interactions. Influences the electronic properties of the benzene ring. |

| Ethyl Ester Group | 1 | Acts as a hydrogen bond acceptor and influences the overall lipophilicity and pharmacokinetic profile of the molecule. |

Predictive Modeling for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This methodology is instrumental in predicting the activity of novel derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.

For this compound derivatives, a QSAR model could be developed by synthesizing a library of analogues with variations in the ester group, the position and nature of the substituents on the aromatic ring, and then evaluating their biological activity. The process would typically involve:

Data Set Generation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific target) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR study on this compound derivatives might reveal, for example, that increasing the lipophilicity of the ester group to a certain point enhances activity, while the presence of a hydrogen bond donor at the 2-position is essential. Such models provide invaluable insights for the rational design of new bioactive compounds. The principles of QSAR have been successfully applied to various classes of compounds, demonstrating the power of this approach in medicinal chemistry. nih.govnih.gov

Natural Occurrence, Biosynthesis, and Isolation Methodologies

Identification in Plant Extracts and Natural Products

While Ethyl 2-hydroxy-3-methoxybenzoate is not widely documented as a naturally occurring compound in plants, its constituent acid, 2-hydroxy-3-methoxybenzoic acid, has been identified in several plant species. This acid, also known as 3-methoxysalicylic acid, is recognized as a natural product found in organisms such as Colchicum decaisnei (a flowering plant in the Colchicaceae family) and Salvia divaricata (a species of sage). chempure.inmdpi.com

The presence of the parent acid in the plant kingdom suggests the potential for its esters to exist naturally. Plants are known to produce a wide variety of benzoic acid esters. For instance, various benzoate (B1203000) derivatives have been identified as metabolites in the senescent leaves of Prunus laurocerasus nih.gov. Similarly, other methoxybenzoic acid esters, such as methyl 4-methoxybenzoate, are found in star anise (Illicium verum) hmdb.ca. The natural occurrence of these related compounds indicates that the enzymatic machinery required for the synthesis of aromatic esters is common in plants, making the presence of this compound in some plant species plausible, even if not yet widely reported.

Biosynthetic Pathways of Related Aromatic Esters and Acids

The biosynthesis of aromatic compounds in plants, including aromatic acids and their esters, is a complex process that originates from primary metabolism. The core precursor for these molecules is chorismate, the final product of the shikimate pathway.

Two primary pathways lead from chorismate to salicylic (B10762653) acid and its derivatives:

The Isochorismate (IC) Pathway : This is considered the major route in many plants. Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). Subsequent enzymatic steps, which can vary between plant species, convert isochorismate into salicylic acid.

The Phenylalanine Ammonia-Lyase (PAL) Pathway : In this pathway, chorismate is first converted to the amino acid phenylalanine. The enzyme phenylalanine ammonia-lyase then catalyzes the removal of an ammonia (B1221849) group to produce cinnamic acid. Through a series of subsequent reactions, including hydroxylation and side-chain shortening, cinnamic acid can be converted into benzoic acid and its hydroxylated derivatives.

Once the parent acid, 2-hydroxy-3-methoxybenzoic acid, is synthesized through one of these routes, the final step in the formation of this compound is esterification. This biochemical reaction involves the combination of the carboxylic acid with an alcohol—in this case, ethanol (B145695). This process is typically catalyzed by enzymes within the plant, which facilitate the formation of the ester bond and the release of a water molecule. The presence of ethanol in plants, often as a product of fermentation, provides the necessary substrate for this reaction.

Advanced Isolation and Purification Techniques

The isolation of specific aromatic esters like this compound from complex plant extracts requires a multi-step approach involving extraction and purification.

Initial Extraction: The first step is typically a solvent extraction from the plant material. Phenolic compounds and esters are often extracted using solvents like methanol, ethanol, or ethyl acetate (B1210297) through methods such as maceration, percolation, or Soxhlet extraction. nih.govnih.gov More modern techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can be employed to improve efficiency and reduce solvent consumption. nih.gov

Purification and Isolation: Following initial extraction, the crude extract contains a mixture of numerous compounds. Purification is necessary to isolate the target molecule.

Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different compounds move through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase) used, allowing for their separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): For higher purity and more precise separation, HPLC is widely used. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particles, resulting in much higher resolution and faster separation times. mdpi.comdntb.gov.ua For a non-chiral molecule like this compound, a standard reversed-phase column (such as C18) is typically effective.

Chiral Chromatography: This is a specialized form of HPLC used specifically for the separation of enantiomers—mirror-image isomers of chiral molecules. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate. Since this compound is an achiral molecule (it does not have a stereocenter and therefore no enantiomers), chiral chromatography would not be a necessary technique for its purification. Standard HPLC or Gas Chromatography (GC) would be the appropriate high-resolution methods.

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that does not use a solid stationary phase. It is particularly useful for separating compounds from crude plant extracts as it avoids the irreversible adsorption of molecules onto a solid support. nih.govnih.gov

The selection of the final purification method depends on the properties of the target compound and the complexity of the initial extract.

Research Applications and Potential in Chemical Science

Pharmaceutical Intermediate Research and Development

Ethyl 2-hydroxy-3-methoxybenzoate and its structural isomers serve as crucial intermediates in the synthesis of more complex pharmaceutical compounds. The strategic placement of reactive groups on the benzene (B151609) ring allows for a variety of chemical modifications, making it a valuable scaffold in drug discovery and development.

One of the key areas of application is in the synthesis of heterocyclic compounds, which are central to many drug molecules. For instance, derivatives of methoxybenzoates are utilized in the creation of benzimidazole (B57391) derivatives. One such example is the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a process that involves the "one-pot" nitro-reductive cyclization of ethyl 4-(butylamino)-3-nitrobenzoate with a substituted aldehyde. nih.gov This reaction highlights the utility of methoxy-substituted phenols in constructing complex, biologically relevant heterocyclic systems. nih.gov

While direct synthesis examples for this compound are not extensively documented in publicly available literature, the synthetic routes for its isomers provide a clear indication of its potential. For example, a now-retracted study on the synthesis of Gefitinib, an anticancer drug, utilized methyl 3-hydroxy-4-methoxybenzoate as a starting material. mdpi.com This synthesis involved a multi-step process including alkylation, nitration, reduction, cyclization, and amination to yield the final complex drug molecule. mdpi.com This underscores the role of such substituted benzoates as foundational molecules in the synthesis of high-value pharmaceuticals.

The general class of ethyl methoxybenzoates is recognized for its role in medicinal chemistry, where the derivatives often exhibit biological activity. ontosight.ai The ester and methoxy (B1213986) groups can be readily modified, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. ontosight.ai

Enzyme Active Site Probes and Mechanistic Studies

The specific application of this compound as an enzyme active site probe is an area that warrants further investigation, with limited direct research currently available. However, the structural motifs present in the molecule are found in compounds known to interact with enzymes. For instance, hydroxy and methoxy-substituted aromatic compounds are common in natural products that exhibit enzyme inhibitory activity.

Research into related compounds provides insights into potential applications. For example, the study of enzyme kinetics and mechanisms often employs substrate analogs to probe the active site. The ester and phenolic hydroxyl groups of this compound could potentially interact with amino acid residues in an enzyme's active site, allowing it to act as a competitive inhibitor or a reporter molecule.

Further research could explore the use of this compound or its derivatives in studying enzymes such as hydrolases, where the ester linkage could be a target for enzymatic cleavage. The electronic environment of the aromatic ring, influenced by the hydroxyl and methoxy substituents, could also be exploited in studies of enzymes involved in redox reactions or aromatic metabolism. The development of derivatives with specific reporter groups (e.g., fluorescent tags) attached to the this compound scaffold could lead to the creation of powerful tools for visualizing and understanding enzyme function.

Materials Science and Crystal Engineering Applications

In the realm of materials science and crystal engineering, the ability of molecules to self-assemble into well-defined supramolecular structures is of paramount importance. This compound, with its hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygen, methoxy oxygen), possesses the necessary functionalities to participate in the formation of ordered crystalline lattices.

While the crystal structure of this compound itself is not extensively detailed in the available literature, the crystallographic analysis of closely related compounds offers significant insights. For example, the crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, a Schiff base derived from a related aldehyde, reveals the formation of zigzag chains through O—H⋯N hydrogen bonds. researchgate.net These chains are further linked by C—H⋯π and weak offset π–π interactions, demonstrating the variety of non-covalent forces that can direct the assembly of such molecules. researchgate.net

Another relevant example is the crystal structure of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate. researchgate.net In this case, the molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. researchgate.net These dimers are then linked into chains by C—H⋯O hydrogen bonds. researchgate.net The presence of a nitro group alters the intermolecular interactions compared to the previous example, highlighting how simple functional group modifications can tune the resulting supramolecular architecture.

The synthesis of thiazolo[3,2-a]pyrimidine derivatives incorporating a 2-hydroxy-3-methoxybenzylidene moiety also provides valuable data. mdpi.com X-ray diffraction studies of these compounds have shown that the supramolecular arrangement can be controlled by the interplay of various non-covalent interactions, including hydrogen and halogen bonds, as well as π–stacking. mdpi.com

These examples strongly suggest that this compound would be a valuable subject for crystal engineering studies. By systematically studying its co-crystallization with other molecules, researchers could develop new materials with tailored properties, such as specific optical or electronic characteristics, based on the predictable formation of supramolecular synthons.

Crystallographic Data for a Related Schiff Base

| Parameter | Value |

|---|---|

| Compound | Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate |

| Chemical Formula | C₁₇H₁₇NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.4229 (5) |

| b (Å) | 9.6392 (5) |

| c (Å) | 13.2384 (6) |

| β (°) | 102.457 (3) |

| Volume (ų) | 1547.94 (12) |

Data from Ling et al., 2016 researchgate.net

Agrochemical Research for Environmentally Friendly Solutions

The search for effective and environmentally benign agrochemicals is a continuous effort in chemical science. Plant-derived compounds and their synthetic analogs are a promising source of new herbicides and pesticides. The structural features of this compound are reminiscent of naturally occurring phenolic compounds, some of which exhibit allelopathic or pesticidal properties.

While direct studies on the agrochemical activity of this compound are limited, research on a closely related compound, ethyl 4-hydroxy-3-methoxycinnamate (ethyl ferulate), demonstrates the potential of this chemical class. A patent has been filed for the use of ethyl ferulate as an efficient herbicide. google.com The invention highlights its inhibitory effect on various weeds, with a particularly strong action against Digitaria sanguinalis (large crabgrass). google.com The reported IC₅₀ value for the inhibition of this weed is 281.53 mg L⁻¹. google.com

The proposed advantages of using such compounds in agriculture include their potential for being safe for the environment and harmless to non-target crops. google.com The synthesis of these compounds is also described as convenient, with easy purification. google.com

The structural similarity between this compound and ethyl ferulate suggests that the former could also exhibit interesting biological activities relevant to agriculture. The core phenylpropanoid skeleton is a common feature in plant secondary metabolites involved in defense mechanisms. Further research is warranted to evaluate the herbicidal, insecticidal, and fungicidal properties of this compound and its derivatives. Such studies could lead to the development of new, sustainable crop protection solutions.

Cosmeceutical Research for Bioactive Compounds

The cosmeceutical industry is increasingly focused on the discovery and application of bioactive compounds that provide scientifically demonstrable benefits for skin health and appearance. Phenolic compounds, in particular, are prized for their antioxidant and other protective properties.

The use of "ethyl methoxybenzoate" in the fragrance industry is noted due to its pleasant odor, suggesting a potential application for this compound in the scenting of cosmetic products. ontosight.ai Beyond fragrance, the structural elements of this molecule suggest a range of potential bioactive functions.

Research on the related compound ethyl 4-hydroxy-3-methoxycinnamate has shown it to possess several properties desirable in cosmetic formulations. These include antioxidant and anti-inflammatory effects, which can help protect the skin from environmental damage. Furthermore, it is suggested to have sun protection and skin whitening capabilities. Its antibacterial properties, particularly against Staphylococcus aureus, could also allow for a reduction in the use of traditional preservatives in cosmetic products.

Another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), an isomer of vanillin, is recognized as a food flavoring agent with antioxidant properties. researchgate.net The presence of a hydroxyl group on the benzene ring is a key feature for radical scavenging activity, which is crucial for protecting the skin from oxidative stress, a major contributor to aging.

Given these findings for closely related molecules, it is highly probable that this compound also possesses beneficial properties for the skin. Its antioxidant potential, in particular, makes it a strong candidate for inclusion in anti-aging and protective skincare formulations. Further research to specifically quantify its antioxidant capacity, photoprotective effects, and influence on key skin biomarkers would be a valuable endeavor for the advancement of cosmeceutical science.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Scope and Novel Derivatives

Future research should prioritize the expansion of the synthetic routes to create a diverse library of Ethyl 2-hydroxy-3-methoxybenzoate derivatives. While the core structure is accessible, modifications at its key functional groups could unlock novel properties and applications.

One promising avenue is the derivatization of the hydroxyl and carboxylic acid functionalities. The synthesis of novel esters and ethers from the phenolic hydroxyl group could modulate the compound's lipophilicity and, consequently, its biological activity and permeability across cell membranes. Similarly, the esterification of the carboxylic acid group with different alcohols or the conversion to amides can lead to compounds with altered pharmacokinetic profiles. researchgate.net The synthesis of such derivatives could follow established methods, such as reacting the parent compound with various alkyl halides or using dehydrating agents like DCC for esterification. researchgate.net

Furthermore, the aromatic ring itself presents opportunities for substitution reactions to introduce additional functional groups, which could enhance biological efficacy or introduce new functionalities. For instance, the incorporation of heterocyclic moieties, which are prevalent in many pharmaceuticals, could lead to novel compounds with interesting biological activities. sci-hub.sesamipubco.comuobaghdad.edu.iq The synthesis of such derivatives could involve multi-step reactions starting from appropriately substituted precursors. samipubco.comuobaghdad.edu.iq The creation of depside-inspired oligomers and polymers from hydroxybenzoate units is another innovative approach that could lead to materials with long-lasting antimicrobial effects. acs.org

A systematic exploration of these synthetic modifications will be crucial in building a comprehensive structure-activity relationship (SAR) for this class of compounds.

Deeper Mechanistic Insights into Biological Activities

While preliminary studies suggest potential antimicrobial and antioxidant activities for compounds with similar structures, a deeper understanding of the underlying mechanisms of action for this compound and its derivatives is currently lacking.

Future research should focus on elucidating the specific molecular targets and pathways through which this compound exerts its biological effects. For its potential antimicrobial activity, investigations could explore if it acts by disrupting cell membrane permeability, inhibiting DNA and RNA synthesis, or interfering with critical enzyme functions, similar to other phenolic compounds and their esters. taylorandfrancis.comresearchgate.net Studies have shown that hydroxybenzoic acid derivatives can be effective against a range of bacteria, and understanding the structural features that enhance this activity is crucial. nih.gov

Furthermore, exploring the inhibitory potential against specific enzymes could reveal novel therapeutic applications. For example, substituted benzoic acids have been identified as inhibitors of enzymes like protein phosphatase Slingshot and D,D-carboxypeptidase R39, which are potential targets for cancer and infectious diseases, respectively. nih.govsigmaaldrich.com Virtual screening has also pointed to benzoate (B1203000) derivatives as potential inhibitors of fungal enzymes like benzoate 4-monooxygenase. researchgate.netnih.gov

Advanced Computational Modeling and Drug Design

Computational methods are powerful tools in modern drug discovery and can be instrumental in guiding the future development of this compound derivatives. nih.govdovepress.comyoutube.com

Pharmacophore modeling can be employed to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnumberanalytics.comslideshare.net By creating pharmacophore models based on known active compounds with similar structural motifs, it is possible to virtually screen large compound libraries to identify new potential leads. dovepress.comnih.gov This approach can significantly accelerate the discovery of novel derivatives with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural properties of a series of derivatives and their biological activity. nih.gov This can help in predicting the activity of newly designed compounds and in understanding which structural modifications are most likely to improve efficacy.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between this compound derivatives and their potential biological targets at an atomic level. nih.govnih.govarxiv.org These simulations can help in predicting the binding affinity and in understanding the conformational changes that occur upon binding. This information is invaluable for the rational design of more potent and selective inhibitors.

The integration of these computational approaches can create a synergistic workflow for the discovery and optimization of novel drug candidates based on the this compound scaffold.

Exploration of Novel Applications

Beyond the realm of pharmaceuticals, the unique chemical structure of this compound suggests its potential utility in a variety of other fields.

In materials science, the ability of phenolic compounds to be incorporated into polymers opens up possibilities for creating functional materials. acs.org For instance, polymers containing hydroxybenzoate units have been shown to possess antimicrobial properties, suggesting that this compound could be a valuable monomer for developing antimicrobial coatings or biodegradable plastics. acs.org

In agricultural chemistry, there is a continuous need for new and effective antimicrobial agents to protect crops. researchgate.net Given the known antimicrobial properties of related phenolic acids and their esters, this compound and its derivatives could be explored as potential fungicides or bactericides for agricultural use. researchgate.netnih.gov

Furthermore, the reactivity of the phenolic hydroxyl and ester groups makes this compound a potential chemical probe for studying biological systems. fishersci.comnih.gov For example, it could be functionalized with fluorescent tags or other reporter groups to visualize its distribution in cells or to identify its binding partners. Isotope-coded derivatization is another technique where such compounds could be used for the quantification of related molecules in complex biological samples. nih.gov

The exploration of these and other novel applications will require interdisciplinary collaborations and a creative approach to leveraging the unique chemical properties of this compound.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-hydroxy-3-methoxybenzoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves esterification of 2-hydroxy-3-methoxybenzoic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Key steps include:

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion.

- Purification : Recrystallization from ethanol (solubility ~20 g/100 mL at 25°C ) or column chromatography with silica gel and ethyl acetate/hexane eluent.

- Purity Validation : Confirm via melting point analysis (compare with literature values) and spectroscopic methods (NMR, IR) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve signals for the ethyl ester (δ ~1.3–1.5 ppm for CH₃, δ ~4.3–4.5 ppm for CH₂), methoxy group (δ ~3.8–3.9 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and hydroxyl (broad peak ~2500–3300 cm⁻¹) groups .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 181.1 (calculated for C₁₀H₁₂O₃) and fragmentation patterns .